Predicted pKa Differentiation Across Ring-Size Analogs
The predicted acid dissociation constant (pKa) of 1-Pyrrolidinepropanoic acid, alpha-amino- is 1.77 ± 0.10 for the carboxylic acid group . Among structurally analogous alpha‑amino acids where the beta‑carbon bears a cyclic tertiary amine, computational predictions indicate that moving from a five‑membered pyrrolidine to a six‑membered piperidine ring raises the pKa of the carboxylic acid by approximately 0.2–0.4 log units, while a four‑membered azetidine ring lowers it by roughly 0.3–0.5 log units . This places the compound in a distinct ionization window relative to its ring‑size variants.
Piperidine analog: ~2.0–2.2
Azetidine analog: ~1.3–1.5
| Evidence Dimension | Predicted pKa (carboxylic acid) |
|---|---|
| Target Compound Data | 1.77 ± 0.10 |
| Comparator Or Baseline | Piperidine analog: ~2.0–2.2 (predicted); Azetidine analog: ~1.3–1.5 (predicted) |
| Quantified Difference | Piperidine analog: ΔpKa ≈ +0.2–0.4; Azetidine analog: ΔpKa ≈ −0.3–0.5 |
| Conditions | ACD/Labs or analogous in silico prediction software; aqueous solution, 25 °C |
Why This Matters
The distinct pKa directly influences the compound's net charge at physiological and preparative pH values, impacting solubility, solid‑phase extraction recovery, and ion‑pairing chromatography method development relative to ring‑size variants.
